molecular formula C9H6O3S B13783790 Thiol reductone CAS No. 69538-20-1

Thiol reductone

Cat. No.: B13783790
CAS No.: 69538-20-1
M. Wt: 194.21 g/mol
InChI Key: UURWRGIHEFYQBO-UHFFFAOYSA-N
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Description

Thiol reductone is a sulfur-containing organic compound characterized by the presence of a sulfhydryl group (-SH). This functional group imparts unique properties to the molecule, making it highly reactive and useful in various chemical and biological processes. Thiol reductones are known for their strong reducing capabilities and are often used in redox reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiol reductones can be synthesized through several methods. One common approach involves the reaction of thiols with aldehydes or ketones to form thioacetals or thioketals. These intermediates can then be reduced to yield thiol reductones. Another method involves the direct reduction of disulfides to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .

Industrial Production Methods

In industrial settings, thiol reductones are often produced through large-scale reduction processes. These processes typically involve the use of catalytic hydrogenation or electrochemical reduction techniques to convert disulfides or other sulfur-containing precursors into thiol reductones. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiol reductones undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiol reductones have a wide range of applications in scientific research:

Mechanism of Action

Thiol reductones exert their effects primarily through redox reactions. The sulfhydryl group (-SH) in thiol reductones can donate electrons, reducing other molecules and forming disulfide bonds. This redox activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage . In biological systems, thiol reductones often target cysteine residues in proteins, facilitating the reduction of disulfide bonds and ensuring proper protein function .

Comparison with Similar Compounds

Thiol reductones share similarities with other sulfur-containing compounds such as:

Thiol reductones are unique due to their strong reducing capabilities and their ability to participate in a wide range of chemical reactions. This versatility makes them valuable in various scientific and industrial applications.

Properties

CAS No.

69538-20-1

Molecular Formula

C9H6O3S

Molecular Weight

194.21 g/mol

IUPAC Name

4-hydroxy-3-sulfanylchromen-2-one

InChI

InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13/h1-4,10,13H

InChI Key

UURWRGIHEFYQBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)S)O

Origin of Product

United States

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